molecular formula C23H24N2O3 B1320509 (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate CAS No. 876728-43-7

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate

Cat. No.: B1320509
CAS No.: 876728-43-7
M. Wt: 376.4 g/mol
InChI Key: WRSRYPVHNSMIQR-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C23H24N2O3 and a molecular weight of 376.46 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group, a piperazine ring, and a butenoyl moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced through a reaction involving fluorene and a suitable alkylating agent.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Butenoyl Group Introduction: The butenoyl group is introduced through an acylation reaction using butenoyl chloride and a suitable base.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group provides hydrophobic interactions, while the piperazine ring can form hydrogen bonds with target molecules. The butenoyl group may participate in covalent bonding or act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
  • (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
  • (9H-Fluoren-9-yl)methyl 4-[3-(prop-2-yn-1-yl)-5-sulfanylphenyl]piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is unique due to the presence of the butenoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-but-3-enoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-7-22(26)24-12-14-25(15-13-24)23(27)28-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,21H,1,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSRYPVHNSMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594685
Record name (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-43-7
Record name 9H-Fluoren-9-ylmethyl 4-(1-oxo-3-buten-1-yl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876728-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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